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molecular formula C10H18N2O2 B1518811 Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate CAS No. 1041026-70-3

Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate

Cat. No. B1518811
M. Wt: 198.26 g/mol
InChI Key: KVOUHLVOTMOJBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08188090B2

Procedure details

A flask containing 6-(1-phenyl-ethyl)-2,6-diaza-spiro[3.3]heptane-2-carboxylic acid tert-butyl ester (200 mg, 0.66 mmol), ammonium formate (4.22 g, 67 mmol), 10% palladium on carbon (40 mg) and methanol (10 mL) was evacuated and filled with argon. The resulting mixture was stirred at 65° C. for 3 hours, then filtered and concentrated in vacuo to afford 2,6-diaza-spiro[3.3]heptane-2-carboxylic acid tert-butyl ester (130 mg, 99%) as a brown viscous oil which was used for the next step without further purification.
Name
6-(1-phenyl-ethyl)-2,6-diaza-spiro[3.3]heptane-2-carboxylic acid tert-butyl ester
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
4.22 g
Type
reactant
Reaction Step One
Quantity
40 mg
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:11][C:10]2([CH2:14][N:13](C(C3C=CC=CC=3)C)[CH2:12]2)[CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].C([O-])=O.[NH4+]>[Pd].CO>[C:1]([O:5][C:6]([N:8]1[CH2:11][C:10]2([CH2:12][NH:13][CH2:14]2)[CH2:9]1)=[O:7])([CH3:4])([CH3:2])[CH3:3] |f:1.2|

Inputs

Step One
Name
6-(1-phenyl-ethyl)-2,6-diaza-spiro[3.3]heptane-2-carboxylic acid tert-butyl ester
Quantity
200 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC2(C1)CN(C2)C(C)C2=CC=CC=C2
Name
Quantity
4.22 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
Quantity
40 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 65° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was evacuated
ADDITION
Type
ADDITION
Details
filled with argon
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CC2(C1)CNC2
Measurements
Type Value Analysis
AMOUNT: MASS 130 mg
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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